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Compound of Interest

(R)-1-Boc-2-Hydroxymethyl-
Compound Name:
piperazine

Cat. No.: B152142

Fur: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Diese Application Note bietet detaillierte Protokolle und technische
Anleitungen zur chemischen Modifikation (Derivatisierung) der Hydroxymethylgruppe an einem
Piperazinring. Piperazin und seine Derivate sind entscheidende Struktureinheiten in der
medizinischen Chemie und der Arzneimittelentwicklung.[1][2][3][4] Die Hydroxymethylgruppe
bietet einen reaktiven Ankerpunkt fir weitere Synthesen, um die pharmakokinetischen und
pharmakodynamischen Eigenschaften von Leitstrukturen zu optimieren. Die hier
beschriebenen Protokolle konzentrieren sich auf N-Schutzstrategien, gefolgt von O-Acylierung
und O-Alkylierung der Hydroxymethylgruppe, sowie auf die direkte N-Alkylierung des
Piperazinrings.

Einleitung und strategische Uberlegungen

Der Piperazinring ist ein sogenanntes "privilegiertes Scaffold" in der medizinischen Chemie,
das in zahlreichen von der FDA zugelassenen Medikamenten vorkommt.[5] Seine Fahigkeit,
die Loslichkeit und das pharmakokinetische Profil von Molekilen zu verbessern, macht es zu
einem attraktiven Baustein.[5] Die Einfihrung einer Hydroxymethylgruppe (-CH20H) am Ring,
wie bei (S)-2-Hydroxymethylpiperazin, bietet einen vielseitigen Synthesepunkt fur weitere
Modifikationen.[2]

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b152142?utm_src=pdf-interest
https://www.eurekaselect.com/article/138062
https://www.vulcanchem.com/product/vc21207105
https://www.researchgate.net/profile/Krishna-Panda-2/publication/379957380_Exploring_the_Chemistry_and_Biological_Activities_of_Piperazine_Derivatives_in_Medicinal_Chemistry/links/6623c391f7d3fc2874703be9/Exploring-the-Chemistry-and-Biological-Activities-of-Piperazine-Derivatives-in-Medicinal-Chemistry.pdf
https://pubmed.ncbi.nlm.nih.gov/30151922/
https://www.researchgate.net/publication/253238693_An_Evolving_Role_of_Piperazine_Moieties_in_Drug_Design_and_Discovery
https://www.researchgate.net/publication/253238693_An_Evolving_Role_of_Piperazine_Moieties_in_Drug_Design_and_Discovery
https://www.vulcanchem.com/product/vc21207105
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Die Derivatisierung stellt jedoch eine chemoselektive Herausforderung dar. Die beiden
sekundéaren Amine des Piperazinrings sind in der Regel nukleophiler als die primare
Hydroxylgruppe. Daher reagieren Alkylierungs- oder Acylierungsmittel bevorzugt mit den
Stickstoffatomen. Um eine selektive Derivatisierung an der Hydroxymethylgruppe zu erreichen,
ist eine Schutzgruppenstrategie fur die Piperazin-Stickstoffe unerlasslich.

Nachfolgend wird ein allgemeiner Arbeitsablauf zur selektiven Derivatisierung der
Hydroxymethylgruppe beschrieben.
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Abbildung 1: Allgemeiner Arbeitsablauf fir die selektive O-Derivatisierung.

Experimentelle Protokolle
Protokoll 1: N-Schutz von (R)-2-Hydroxymethylpiperazin
mit Boc-Gruppen

Dieses Protokoll beschreibt die Umsetzung von (R)-2-Hydroxymethylpiperazin zu 1,4-Di-Boc-2-
hydroxymethylpiperazin, um die Stickstoffatome fiir die nachfolgende O-Derivatisierung zu
schitzen.[6]

Materialien:

(R)-2-Hydroxymethylpiperazin

Di-tert-butyldicarbonat ((Boc)20)

Natriumhydroxid (NaOH)

Wasser, Dichlormethan (DCM), n-Hexan

Rundkolben, Magnetrihrer, Scheidetrichter

Durchfiihrung:

Losen Sie (R)-2-Hydroxymethylpiperazin in Wasser.

e Flgen Sie unter Rihren eine wassrige Natriumhydroxidlésung hinzu, um basische
Bedingungen zu schaffen.

e Geben Sie langsam Di-tert-butyldicarbonat hinzu (Molverhaltnis von Hydroxymethylpiperazin
zu (Boc)20 von 1:2,1-2,2).[6]

e RUhren Sie die Mischung bei Raumtemperatur fir 12-24 Stunden, bis die Reaktion
(Gberpruft durch DC oder LC-MS) abgeschlossen ist.

o Extrahieren Sie die wéassrige Phase mehrmals mit Dichlormethan.
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» Vereinigen Sie die organischen Phasen, trocknen Sie sie Uber wasserfreiem Natriumsulfat,
filtrieren Sie und entfernen Sie das Losungsmittel im Vakuum.

» Kiristallisieren Sie den Rickstand aus n-Hexan um, um reines 1,4-Di-Boc-2-
hydroxymethylpiperazin zu erhalten.

Erwartete Ergebnisse: Die Reaktion liefert das di-Boc-geschiitzte Produkt in der Regel in
hohen Ausbeuten.

Parameter Wert Referenz

Molverhaltnis (Substrat:

1:21-22 [6]
(Boc)20)
Typische Ausbeute > 90% Angepasst von[7]
Reaktionszeit 12 - 24 Stunden Angepasst von[7]

Protokoll 2: O-Acylierung des N-geschiitzten
Hydroxymethylpiperazins

Dieses Protokoll beschreibt die Veresterung der freien Hydroxylgruppe des N-geschitzten
Piperazins mit einem Acylchlorid.

Materialien:

1,4-Di-Boc-2-hydroxymethylpiperazin

Acylchlorid (z.B. Acetylchlorid, Benzoylchlorid) (1.1 Aquivalente)

Triethylamin (TEA) oder Pyridin (1.5 Aquivalente)

Wasserfreies Dichlormethan (DCM)

Stickstoffatmosphére

Durchfihrung:
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e LOsen Sie 1,4-Di-Boc-2-hydroxymethylpiperazin in wasserfreiem DCM in einem trockenen
Rundkolben unter Stickstoffatmosphére.

e Kihlen Sie die Losung auf 0 °C in einem Eisbad.

e Fugen Sie Triethylamin oder Pyridin hinzu.

e Geben Sie langsam das Acylchlorid (gelost in DCM) tropfenweise hinzu.

o Lassen Sie die Reaktion langsam auf Raumtemperatur erwarmen und rithren Sie fur 4-12
Stunden. Uberwachen Sie den Fortschritt mittels DC.

e Nach Abschluss der Reaktion, verdiinnen Sie die Mischung mit DCM und waschen Sie sie
nacheinander mit gesattigter wassriger NaHCOs-L6sung, Wasser und Kochsalzlésung.

o Trocknen Sie die organische Phase Uber NazSOu4, filtrieren Sie und konzentrieren Sie sie im
Vakuum.

» Reinigen Sie das Rohprodukt mittels Sdulenchromatographie (Silicagel, typischerweise
Hexan/Ethylacetat-Gradient), um das O-acylierte Produkt zu erhalten.

Erwartete Ergebnisse: Diese Methode ermdglicht die selektive Acylierung der Hydroxylgruppe
mit guten bis sehr guten Ausbeuten.

Parameter Wert Referenz
Substrat:Acylchlorid:Base 1:11:15 Angepasst von[8][9]
Ldsungsmittel Wasserfreies DCM [8]

Temperatur 0 °C bis RT [8]

Typische Ausbeute 70 - 95% 9]

Protokoll 3: O-Alkylierung des N-geschiitzten
Hydroxymethylpiperazins (Williamson-Ethersynthese)
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Dieses Protokoll beschreibt die Bildung eines Ethers an der Hydroxymethylgruppe durch
Reaktion mit einem Alkylhalogenid.

Materialien:

1,4-Di-Boc-2-hydroxymethylpiperazin

Natriumhydrid (NaH), 60% Dispersion in Mineralol (1.2 Aquivalente)

Alkylhalogenid (z.B. Methyliodid, Benzylbromid) (1.2 Aquivalente)

Wasserfreies Tetrahydrofuran (THF) oder Dimethylformamid (DMF)

Stickstoffatmosphéare
Durchfiihrung:

e Geben Sie wasserfreies THF oder DMF in einen trockenen Kolben unter
Stickstoffatmosphare und kiihlen Sie auf 0 °C.

o Flgen Sie vorsichtig portionsweise Natriumhydrid hinzu.

e Geben Sie eine Ldsung von 1,4-Di-Boc-2-hydroxymethylpiperazin in wasserfreiem THF/DMF
langsam hinzu. Rihren Sie die Mischung bei 0 °C fir 30-60 Minuten, um die Bildung des
Alkoxids zu erméglichen.

o Flgen Sie das Alkylhalogenid langsam bei 0 °C hinzu.

o Lassen Sie die Reaktion auf Raumtemperatur erwarmen und riihren Sie Uber Nacht.
Erhitzen kann bei weniger reaktiven Halogeniden erforderlich sein.

o Kihlen Sie die Reaktion wieder auf 0 °C und |dschen Sie sie vorsichtig durch langsame
Zugabe von Wasser oder gesattigter NHaCl-Lésung.

o Extrahieren Sie das Produkt mit Ethylacetat.

e Waschen Sie die vereinigten organischen Phasen mit Wasser und Kochsalzldsung, trocknen
Sie sie Uber NazSOa4 und konzentrieren Sie sie im Vakuum.
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» Reinigen Sie das Rohprodukt mittels Saulenchromatographie.

Erwartete Ergebnisse: Die Williamson-Ethersynthese ist eine robuste Methode zur Herstellung
von Ethern aus Alkoholen.

Parameter Wert Referenz
Substrat:Base:Alkylhalogenid 1:12:1.2 Angepasst von[10]
Lésungsmittel Wasserfreies THF/DMF [11]

Temperatur 0 °C bis RT (oder erhitzt) [10]

Typische Ausbeute 60 - 90% Generische Erwartung

Protokoll 4: Direkte N-Alkylierung von Piperazin-

Derivaten

Obwohl der Fokus auf der Hydroxymethylgruppe liegt, ist die N-Alkylierung die haufigste
Derivatisierung von Piperazinen.[12] Dieses Protokoll beschreibt eine allgemeine Methode zur
Mono-N-Alkylierung.[11]
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Arbeitsablauf fiir die direkte N-Alkylierung
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Abbildung 2: Arbeitsablauf fur die direkte N-Alkylierung von Piperazin.

Materialien:

Aquivalente)

Alkylhalogenid (z.B. Alkylbromid) (1 Aquivalent)

Kaliumcarbonat (K2COs) (2-3 Aquivalente)

Acetonitril (ACN) oder Dimethylformamid (DMF)

Hydroxymethylpiperazin (oder ein anderes Piperazin-Derivat) (Uberschuss, z.B. 3
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Durchfihrung:
e Ldsen Sie das Piperazin-Derivat und Kaliumcarbonat in Acetonitril in einem Rundkolben.

o Flgen Sie langsam eine Losung des Alkylhalogenids in Acetonitril hinzu. Die langsame
Zugabe und der Uberschuss an Piperazin minimieren die Di-Alkylierung.[11]

o Erhitzen Sie die Reaktionsmischung auf 60-80 °C und ruhren Sie fir 12-24 Stunden.[11]
Uberwachen Sie den Fortschritt mittels DC oder LC-MS.

e Nach Abklhlen auf Raumtemperatur, filtrieren Sie die anorganischen Salze ab.

o Entfernen Sie das Losungsmittel im Vakuum.

 Nehmen Sie den Rickstand in einer Mischung aus Ethylacetat und Wasser auf.

e Trennen Sie die Phasen, extrahieren Sie die wassrige Phase erneut mit Ethylacetat.

e Waschen Sie die vereinigten organischen Phasen mit Kochsalzlésung, trocknen Sie sie tUber
Na=S0a4 und konzentrieren Sie sie.

o Reinigen Sie das Rohprodukt mittels Sdulenchromatographie, um das mono-alkylierte
Produkt zu isolieren.

Erwartete Ergebnisse: Die Ausbeute an mono-alkyliertem Produkt hangt stark von den
Reaktionsbedingungen ab.

Parameter Wert Referenz
Piperazin:Alkylhalogenid Uberschuss (z.B. 3:1) [71[11]
Base K2COs (wasserfrei) [10][11]
Losungsmittel ACN oder DMF [11]

Typische Ausbeute (Mono-

40 - 75% Angepasst von[13]
Produkt)
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Anwendungen in der Arzneimittelentwicklung

Die Derivatisierung des Hydroxymethylpiperazin-Scaffolds ist eine Schllisselstrategie zur
Entwicklung neuer Therapeutika. Die Modifikationen kdnnen die Bindungsaffinitat an
Zielproteine, die Selektivitat und die ADME-Eigenschaften (Absorption, Distribution,
Metabolismus, Exkretion) verbessern.

e Enzyminhibitoren: Derivate wurden als potente Inhibitoren der menschlichen
Carboanhydrase (hCA) untersucht, die bei der Behandlung von Glaukom und Krebs eine
Rolle spielen.[2][14] Die chirale Natur des (S)-2-Hydroxymethylpiperazins ist oft
entscheidend fur die biologische Aktivitat und Selektivitat.[2]

o ZNS-Wirkstoffe: Piperazin-Derivate sind bekannt fur ihre pharmakologische Aktivitat im
Zentralnervensystem (ZNS) und werden als Antipsychotika, Antidepressiva und Anxiolytika
eingesetzt.[4] Die Derivatisierung ermdglicht die Feinabstimmung der Interaktionen mit
Neurotransmitter-Rezeptoren.[3]

Konzeptionelle Darstellung der Enzyminhibition

Piperazin-Derivat
(Inhibitor)

bindet an
aktives Zentrum//

- kann nicht binden

| Zielenzym
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Abbildung 3: Konzept der Enzyminhibition durch ein Piperazin-Derivat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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on-the-piperazine-ring]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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